molecular formula C25H21ClN2O2 B7716909 4-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

4-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No.: B7716909
M. Wt: 416.9 g/mol
InChI Key: ZNSCVMFFEPDUNX-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, dimethylphenyl group, hydroxyquinoline moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2,4-dimethylaniline to form 4-chloro-N-(2,4-dimethylphenyl)benzamide.

    Introduction of the Hydroxyquinoline Moiety: The hydroxyquinoline group can be introduced through a nucleophilic substitution reaction, where the benzamide intermediate is reacted with 2-hydroxyquinoline in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to form a corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The hydroxyquinoline moiety may interact with metal ions, affecting enzymatic activities or cellular processes. The benzamide structure may interact with proteins or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2,4-dimethylphenyl)benzamide: Lacks the hydroxyquinoline moiety.

    N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide: Lacks the chloro group.

    4-chloro-N-(2-hydroxyquinolin-3-yl)methyl)benzamide: Lacks the dimethylphenyl group.

Uniqueness

4-chloro-N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both the hydroxyquinoline and dimethylphenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2/c1-16-7-12-23(17(2)13-16)28(25(30)18-8-10-21(26)11-9-18)15-20-14-19-5-3-4-6-22(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSCVMFFEPDUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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